Foretinib phosphate
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Overview
Description
Foretinib phosphate is an experimental drug candidate primarily developed for cancer treatment. It is a multi-kinase inhibitor that targets various receptor tyrosine kinases, including mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor 2 . This compound was discovered by Exelixis and is under development by GlaxoSmithKline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of foretinib phosphate involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Foretinib phosphate undergoes various chemical reactions, including oxidation, reduction, substitution, and hydroxylation . These reactions are crucial for its metabolic processing and bioactivation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methoxylamine and potassium cyanide, which are used as trapping agents for aldehyde and iminium reactive intermediates . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the formation of stable complexes .
Major Products Formed: The major products formed from the reactions of this compound include phase I metabolites such as aldehydes and iminium ions . These metabolites are identified and characterized using techniques like liquid chromatography-mass spectrometry .
Scientific Research Applications
Foretinib phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying multi-kinase inhibition and receptor tyrosine kinase signaling pathways . In biology, this compound is employed in research on cell proliferation, apoptosis, and invasion, especially in cancer cells . In medicine, it is investigated for its potential to treat various types of cancer, including gastric cancer, glioblastoma, and acute myeloid leukemia . Industrial applications include its use in drug development and formulation studies .
Mechanism of Action
Foretinib phosphate exerts its effects by inhibiting multiple receptor tyrosine kinases, including mesenchymal-epithelial transition factor, vascular endothelial growth factor receptor 2, and fibroblast growth factor receptor 2 . These kinases play crucial roles in cell growth, motility, invasion, metastasis, and angiogenesis . By blocking these pathways, this compound effectively reduces tumor cell proliferation and promotes apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to foretinib phosphate include cabozantinib, gilteritinib, and quizartinib . These compounds also target receptor tyrosine kinases and are used in cancer treatment.
Uniqueness: This compound is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, making it a potent multi-kinase inhibitor . This broad-spectrum activity allows it to target various signaling pathways involved in cancer progression, making it a promising candidate for treating different types of cancer .
Properties
CAS No. |
1226999-07-0 |
---|---|
Molecular Formula |
C34H40F2N4O14P2 |
Molecular Weight |
828.6 g/mol |
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;phosphoric acid |
InChI |
InChI=1S/C34H34F2N4O6.2H3O4P/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23;2*1-5(2,3)4/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42);2*(H3,1,2,3,4) |
InChI Key |
PSMCUKNQAPSTHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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